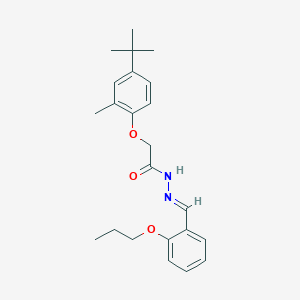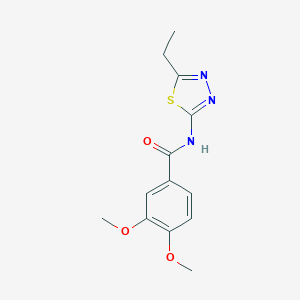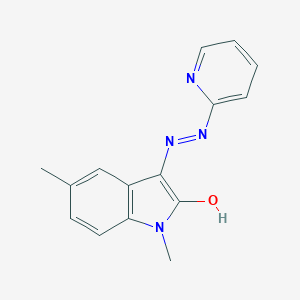![molecular formula C26H27N3O4 B415124 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B415124.png)
2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a nitro group, piperidine rings, and an indene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indene-dione core, followed by the introduction of the nitro group and the piperidine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine rings and indene-dione core contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-nitro-2H-tetrazol-2-yl)acetonitrile: Shares the nitro group and aromatic structure.
5-nitro-1H-indole derivatives: Similar indene-dione core with nitro substitution.
5-nitro-2,4-dipiperidinophenyl derivatives: Similar piperidine ring structure.
Uniqueness
2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its combination of the nitro group, piperidine rings, and indene-dione core, which confer unique chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H27N3O4 |
|---|---|
Peso molecular |
445.5g/mol |
Nombre IUPAC |
2-[[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C26H27N3O4/c30-25-19-9-3-4-10-20(19)26(31)21(25)15-18-16-24(29(32)33)23(28-13-7-2-8-14-28)17-22(18)27-11-5-1-6-12-27/h3-4,9-10,15-17H,1-2,5-8,11-14H2 |
Clave InChI |
PLBSVQLQQZNUDL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)C2=CC(=C(C=C2C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B415041.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)
![4-[(1H-1,2,4-triazol-3-ylimino)methyl]benzoic acid](/img/structure/B415045.png)
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)
![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)


![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenyl-6-quinoxalinyl]oxy}-3-phenyl-2-quinoxalinyl)phenyl]ethanone](/img/structure/B415051.png)


![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)
![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)


